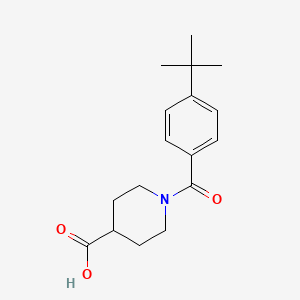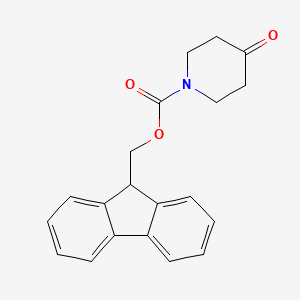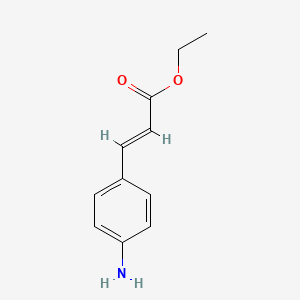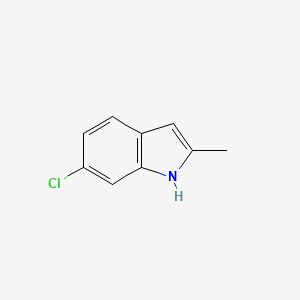
6-Chloro-2-methyl-1h-indole
Übersicht
Beschreibung
6-Chloro-2-methyl-1H-indole is a chemical compound with the empirical formula C9H8ClN . It has a molecular weight of 165.62 . The compound is solid in form .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Chloro-2-methyl-1H-indole, has been a subject of interest in the chemical community . Various methods have been explored, and the synthesis often involves reactions with trifluoroacetic acid in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-1H-indole can be represented by the SMILES stringCC1=CC2=CC=C(C=C2N1)Cl . The InChI key for this compound is NNJZGKJLPCDYQB-UHFFFAOYSA-N . Chemical Reactions Analysis
Indole derivatives, including 6-Chloro-2-methyl-1H-indole, are known to undergo various chemical reactions . For instance, they can react with trifluoroacetic acid in dichloromethane .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The compound’s water solubility is calculated to be 0.064 mg/ml .Wissenschaftliche Forschungsanwendungen
Biological Activity Research
Research into indole compounds often focuses on their biological activity. Given its structure, “6-Chloro-2-methyl-1h-indole” may be studied for its potential effects on cancer cells, microbes, and other disorders within the human body .
Chemical Synthesis
As a versatile nitrogen-based heterocyclic scaffold, “6-Chloro-2-methyl-1h-indole” can be used in multicomponent reactions to synthesize a variety of organic compounds .
Medicinal Chemistry
The compound could be involved in the design and synthesis of new medicinal agents, given that indoles are frequently found in compounds with significant medicinal applications .
Antiproliferative & Antiviral Research
Indole derivatives have been synthesized and tested for antiproliferative and antiviral activities. “6-Chloro-2-methyl-1h-indole” may also be explored for similar activities against various human cell lines .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 6-Chloro-2-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZGKJLPCDYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297299 | |
| Record name | 6-chloro-2-methyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1h-indole | |
CAS RN |
6127-17-9 | |
| Record name | 6127-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-methyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6127-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


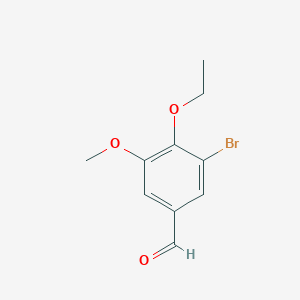
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)





